molecular formula C23H22N4O3S3 B2684686 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 1021225-91-1

2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide

Cat. No.: B2684686
CAS No.: 1021225-91-1
M. Wt: 498.63
InChI Key: SMGZUOMIBTYUCM-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidine core, a bicyclic heterocyclic system with sulfur and nitrogen atoms. Key structural elements include:

  • Thioxo (C=S) and oxo (C=O) groups at positions 2 and 7, respectively, enhancing hydrogen-bonding capacity.
  • A thioether-linked acetamide moiety at position 5, with an N-(2-ethylphenyl) group, which may influence steric and electronic properties.

The compound’s synthesis likely involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates, followed by functionalization via nucleophilic substitution or coupling reactions .

Properties

CAS No.

1021225-91-1

Molecular Formula

C23H22N4O3S3

Molecular Weight

498.63

IUPAC Name

2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C23H22N4O3S3/c1-3-14-7-5-6-8-17(14)24-18(28)13-32-22-25-20-19(21(29)26-22)33-23(31)27(20)15-9-11-16(12-10-15)30-4-2/h5-12H,3-4,13H2,1-2H3,(H,24,28)(H,25,26,29)

InChI Key

SMGZUOMIBTYUCM-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)OCC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide , with CAS number 1114633-22-5 , is a thiazolopyrimidine derivative that has attracted attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H17N4O3S3C_{21}H_{17}N_{4}O_{3}S_{3} with a molecular weight of 488.6 g/mol . The structure includes a thiazolo[4,5-d]pyrimidine core, which is critical for its biological activity.

PropertyValue
CAS Number1114633-22-5
Molecular FormulaC21H17N4O3S3
Molecular Weight488.6 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of thiazolopyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to our target compound have shown efficacy against various cancer cell lines such as A549 human lung adenocarcinoma cells. In a comparative study, these compounds demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin.

  • MTT Assay Results : In vitro assays revealed that certain derivatives reduced A549 cell viability significantly:
    • Compound A: 64% viability
    • Compound B: 61% viability
    • Control (Cisplatin): 50% viability

These results indicate a structure-dependent activity where modifications in the phenyl ring can enhance or diminish anticancer effects .

Antimicrobial Activity

The antimicrobial properties of thiazolopyrimidine derivatives have also been explored. The compound's ability to inhibit multidrug-resistant pathogens was evaluated against several strains, including Klebsiella pneumoniae and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that some derivatives exhibited potent antimicrobial activity with MIC values ranging from 7.81 µg/ml to 250 µg/ml , showcasing broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the anticancer potential of thiazolopyrimidine derivatives.
    • Method : A549 cells were treated with varying concentrations of the compound for 24 hours.
    • Findings : Significant reduction in cell viability was observed at concentrations above 100 µM, indicating potential for further development as an anticancer agent.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against drug-resistant strains.
    • Method : Compounds were tested using broth microdilution methods.
    • Findings : Notable inhibition was recorded against Pseudomonas aeruginosa, suggesting its utility in treating infections caused by resistant bacteria .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Properties : Studies have indicated that thiazolopyrimidine derivatives possess significant antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes, potentially leading to inhibition of growth in various pathogens .
  • Anticancer Potential : Preliminary research suggests that this compound may have anticancer properties. Its ability to interfere with cellular signaling pathways involved in cancer progression is currently being investigated .
  • Enzyme Inhibition : The compound has been evaluated as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management. Inhibitors of DPP-IV can enhance insulin secretion and lower blood glucose levels, indicating potential for diabetes treatment .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of action of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of cell wall synthesis and function .
  • DPP-IV Inhibition Research : Research focused on the structure-activity relationship (SAR) of thiazolopyrimidine derivatives showed that modifications in the ethoxyphenyl group significantly affected the inhibitory potency against DPP-IV. This finding highlights the importance of structural optimization for enhancing biological activity .
  • Anticancer Mechanisms : Another study explored the compound's role in apoptosis induction in cancer cell lines. It was found to activate caspases and promote cell cycle arrest, suggesting a mechanism through which it may exert anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related thiazolo-pyrimidine derivatives, focusing on substituents, synthesis, and physicochemical properties:

Compound Name / Core Structure Key Substituents Synthesis Method Yield / Purity Key Physical Properties References
Target Compound
Thiazolo[4,5-d]pyrimidine
4-Ethoxyphenyl (C3), thioxo (C2), oxo (C7), N-(2-ethylphenyl)acetamide (C5) Likely cyclocondensation and thiolation (similar to ) Not reported Melting point, solubility data unavailable N/A
G1-4
Thieno[3,2-d]pyrimidine
3,5-Dimethoxybenzyl (C3), trifluoromethylbenzothiazolyl acetamide (C2) DMF/trimethylamine-mediated coupling at 80°C 48% yield; C25H21F3N4O4S3 (Mr 594.64) Colorless solid; moderate solubility in ethyl acetate
7c
Thiazolo[4,5-d]pyrimidine
4-Methoxyphenyl (C3), benzimidamide (C2) Benzoyl chloride-mediated acylation 51% yield mp 314–315°C; IR νmax 1680 cm⁻¹ (C=O)
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene (C2), ethyl ester (C6) Reflux in acetic acid/anhydride with sodium acetate 78% yield; mp 427–428 K Puckered pyrimidine ring (flattened boat conformation); C–H···O hydrogen bonding
3
Thiadiazole-thiazolo hybrid
1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl (C5), tetrahydrobenzothiophen (C2) KOH/CS2-mediated thiolation under reflux Anal. calc. vs. found: C 48.89% vs. 49.00%; N 21.93% vs. 22.10% High purity; likely moderate polarity

Key Observations

Core Structure Variations: The thiazolo[4,5-d]pyrimidine core (target compound, 7c) is distinct from thiazolo[3,2-a]pyrimidine () in ring fusion position, affecting planarity and steric interactions. Thieno[3,2-d]pyrimidine (G1-4) replaces a thiazole ring with a thiophene, altering electronic properties .

Substituent Effects: 4-Ethoxyphenyl (target) vs. Trifluoromethyl (G1-4) introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions .

Synthetic Efficiency :

  • Microwave-assisted methods (e.g., ) offer faster reaction times compared to conventional reflux .
  • Thiolation reactions (e.g., CS2/KOH) are common for introducing sulfur-based functionalities but require careful stoichiometry .

Physicochemical Properties :

  • Melting points correlate with crystallinity; 7c (314–315°C) and ’s compound (427–428 K) suggest high thermal stability due to rigid cores.
  • Crystal structure data () reveals puckered pyrimidine rings and hydrogen-bonding networks, critical for solid-state packing and solubility .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be monitored?

The synthesis of thiazolo-pyrimidine derivatives typically involves condensation reactions followed by functionalization. For example, a two-step protocol may include:

  • Step 1 : Reacting a thiazolidinedione precursor (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione) with a chloroacetylated intermediate in DMF under basic conditions (e.g., K₂CO₃) .
  • Step 2 : Monitoring reaction progress via thin-layer chromatography (TLC) to confirm completion before quenching with water to precipitate the product .
  • Optimization : Adjust stoichiometry (e.g., 1.5 mol equivalents of the chloroacetylated intermediate) and solvent choice (DMF for solubility) to enhance yield .

Q. How is the molecular structure confirmed post-synthesis?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D structure by analyzing crystal parameters (e.g., space group, lattice constants) . For example, thiazolo-pyrimidine derivatives often crystallize in monoclinic systems with hydrogen-bonding networks stabilizing the structure .
  • Spectroscopic validation : Combine ¹H/¹³C NMR (to confirm substituent positions) and FT-IR (to identify thioamide and carbonyl stretches) .

Q. What initial biological screening methods are recommended?

  • In vitro assays : Prioritize enzyme inhibition studies (e.g., hypoglycemic activity via α-glucosidase assays) given structural analogs’ reported activities .
  • Toxicity screening : Use murine models (e.g., Wistar albino mice) to assess acute toxicity, monitoring liver/kidney function biomarkers (e.g., ALT, creatinine) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., α-glucosidase) using software like AutoDock Vina. Compare results with analogs (e.g., thiazolidinedione derivatives) to infer structure-activity relationships (SAR) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. How should discrepancies between spectroscopic and crystallographic data be resolved?

  • Case example : If NMR suggests a planar thioamide group but SC-XRD shows a twisted conformation, perform variable-temperature NMR to assess dynamic behavior .
  • Validation : Cross-reference with powder X-ray diffraction (PXRD) to rule out polymorphism .

Q. What strategies improve selectivity in biological activity?

  • SAR studies : Modify substituents (e.g., 4-ethoxyphenyl vs. 2-ethylphenyl groups) and evaluate changes in target binding .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetates) to enhance bioavailability and reduce off-target effects .

Q. How can reaction mechanisms for key synthetic steps be validated?

  • Kinetic studies : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., nucleophilic substitution at the thioether group) .
  • Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis steps to track oxygen incorporation into carbonyl groups .

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